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Compound Name: CP-66713

Cat. No.: B130919 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

adenosine A2 receptor antagonist, CP-66713.

CP-66713, chemically identified as 4-amino-8-chloro-1-phenyl[1][2]triazolo[4,3-a]quinoxaline, is

a potent and selective antagonist of the adenosine A2 receptor. This guide provides a detailed

comparison of its effects observed in laboratory settings (in vitro) and in living organisms (in

vivo), supported by experimental data and methodologies. The information presented herein is

intended to facilitate further research and development of this compound for potential

therapeutic applications.

In Vitro Profile of CP-66713
The in vitro characteristics of CP-66713 have been primarily evaluated through receptor

binding and functional assays. These studies have elucidated its affinity for adenosine receptor

subtypes and its mechanism of action at a cellular level.

Adenosine Receptor Binding Affinity
CP-66713 exhibits a notable selectivity for the adenosine A2 receptor over the A1 subtype. The

binding affinity is a critical parameter for assessing the potency and potential for off-target

effects of a compound. The inhibitory concentration (IC50) values, which represent the

concentration of the drug required to inhibit 50% of a specific biological or biochemical function,

are summarized in the table below.
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Receptor Subtype Radioligand Used Tissue Source IC50 (nM)

Adenosine A1
[3H]CHA (N6-

cyclohexyladenosine)

Rat cerebral cortex

membranes
280

Adenosine A2

[3H]NECA (5'-(N-

ethylcarboxamoyl)ade

nosine)

Rat striatal

homogenate
21

Data sourced from a key research publication on 4-amino[1]triazolo[4,3-a]quinoxalines.

Functional Antagonism of Adenosine A2 Receptors
CP-66713 acts as an antagonist at adenosine A2 receptors, meaning it blocks the receptor and

prevents its activation by the endogenous ligand, adenosine. This antagonistic activity has

been demonstrated in functional assays that measure the downstream signaling effects of A2

receptor activation, such as the accumulation of cyclic adenosine monophosphate (cAMP).

Activation of the A2 receptor, which is a Gs protein-coupled receptor, stimulates adenylyl

cyclase, leading to an increase in intracellular cAMP levels. CP-66713 has been shown to

counteract this effect.

In Vivo Profile of CP-66713
The in vivo effects of CP-66713 have been investigated in animal models to understand its

physiological and behavioral impact. A significant finding is its activity in a preclinical model of

depression.

Behavioral Effects in the Porsolt's Behavioral Despair
Model
In a well-established animal model used to screen for antidepressant-like activity, Porsolt's

behavioral despair test in rats, CP-66713 demonstrated a significant effect. Acute

administration of the compound was found to reduce immobility time in the rats. This suggests

that by blocking adenosine A2 receptors, CP-66713 may exert an antidepressant-like effect.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for the key experiments cited in this guide.

Radioligand Binding Assays
Objective: To determine the binding affinity of CP-66713 for adenosine A1 and A2 receptors.

Protocol:

Membrane Preparation: Rat cerebral cortex (for A1) and striatum (for A2) are homogenized

in a cold buffer and centrifuged to isolate the cell membranes containing the adenosine

receptors.

Binding Reaction: The membranes are incubated with a specific radioligand ([3H]CHA for A1

or [3H]NECA for A2) and varying concentrations of the test compound (CP-66713). To

distinguish A2 binding when using the non-selective [3H]NECA, the assay is performed in

the presence of a cold (non-radiolabeled) A1-selective agonist to saturate the A1 receptors.

Separation and Counting: The reaction is terminated by rapid filtration, separating the bound

radioligand from the unbound. The radioactivity on the filters is then measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

radioligand binding (IC50) is calculated.

cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of CP-66713 at adenosine A2 receptors.

Protocol:

Cell Culture: Cells expressing adenosine A2 receptors (e.g., from limbic forebrain slices) are

cultured.

Assay: The cells are incubated with an adenosine receptor agonist to stimulate cAMP

production.
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Antagonist Treatment: The ability of CP-66713 to counteract this agonist-induced cAMP

accumulation is measured by adding varying concentrations of the compound to the assay.

cAMP Measurement: The intracellular levels of cAMP are quantified, typically using a

commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The data is analyzed to determine the extent to which CP-66713 inhibits the

agonist-induced cAMP production.

Porsolt's Behavioral Despair Test (Forced Swim Test) in
Rats
Objective: To evaluate the potential antidepressant-like effects of CP-66713 in vivo.

Protocol:

Apparatus: A transparent Plexiglas cylinder filled with water is used.

Pre-test Session: On the first day, rats are individually placed in the cylinder for a 15-minute

habituation session.

Drug Administration: On the second day, CP-66713 is administered to the test group of rats,

while a control group receives a vehicle.

Test Session: After a set period following drug administration, the rats are placed back into

the water-filled cylinder for a 5-minute test session.

Behavioral Scoring: The duration of immobility (the time the rat spends floating without

struggling) is recorded by a trained observer.

Data Analysis: The immobility times of the drug-treated group are compared to those of the

control group to determine the effect of the compound.

Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes described, the following diagrams have been

generated using Graphviz.
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Adenosine A2 Receptor Signaling Pathway
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Radioligand Binding Assay Workflow
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Porsolt's Behavioral Despair Test Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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